

# Mass Spectrometry Fragmentation Pattern of Furan-3-Carbonyl Azide: A Comparative Guide

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## Compound of Interest

Compound Name: Furan-3-carbonyl azide

CAS No.: 113222-54-1

Cat. No.: B2842513

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## Executive Summary

**Furan-3-carbonyl azide** (CAS: 113222-54-1) is a reactive heteroaroyl azide primarily utilized as a precursor for furan-3-yl isocyanates and amines via the Curtius rearrangement. Its mass spectrometry (MS) behavior is distinct from its stable carboxylic acid precursors due to the high lability of the azide group.

Unlike standard organic molecules where the molecular ion (

) is stable, **furan-3-carbonyl azide** exhibits a "spectral phantom" effect: the molecular ion (

137) is often weak or absent due to rapid thermal or electron-impact-induced elimination of nitrogen (

).

The spectrum is dominated by rearrangement products (isocyanate,

109) and acylium ions (

95).

This guide compares the fragmentation of **furan-3-carbonyl azide** with its isomer (furan-2-carbonyl azide) and its precursor (furan-3-carboxylic acid), providing a mechanistic roadmap for identification.

## Technical Profile & Mechanism

### The Core Fragmentation Pathways

The fragmentation of **furan-3-carbonyl azide** under Electron Ionization (EI, 70 eV) follows two competing pathways driven by the stability of the furan ring and the leaving group ability of the azide moiety.

#### Pathway A: The Curtius Rearrangement (Dominant)

This is the defining pathway for acyl azides. The ionization energy or thermal energy in the source triggers the expulsion of molecular nitrogen (

).

- (137): Initial ionization.
- Loss of (28 Da): Formation of the furan-3-carbonyl nitrene intermediate.
- Rearrangement: The nitrene rapidly rearranges to furan-3-yl isocyanate (109).
- Secondary Fragmentation: The isocyanate loses CO (28 Da) or undergoes ring cleavage to form (39).

#### Pathway B:

## -Cleavage (Acylium Formation)

Similar to acid chlorides or esters, the bond between the carbonyl carbon and the azide group breaks.

- Loss of

(42 Da): Generates the 3-furoyl cation (

95).

- Decarbonylation: The acylium ion loses CO (28 Da) to form the furan-3-yl cation (

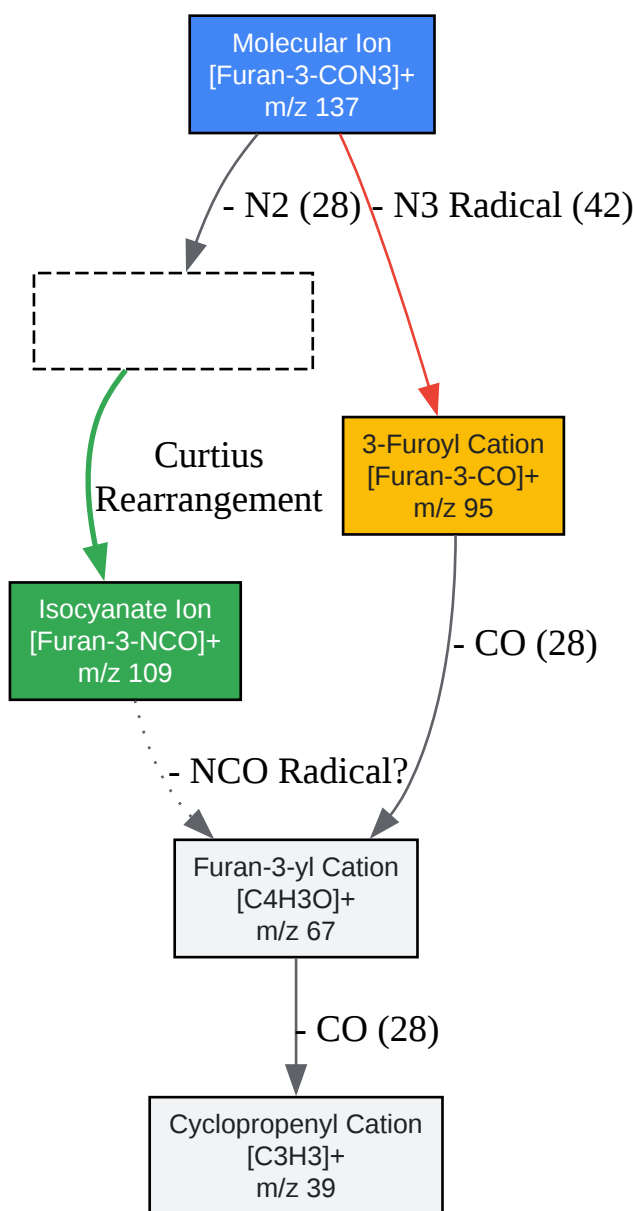
67).

- Ring Disintegration: Loss of CO/CHO leads to the cyclopropenyl cation (

39).

## Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways. Note the high-contrast nodes for readability.



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Caption: Dual fragmentation pathways of **furan-3-carbonyl azide**. The Green path (Curtius) is specific to azides; the Yellow path (Acylium) mirrors carboxylic acid derivatives.

## Comparative Analysis: 3-Isomer vs. Alternatives

The position of the carbonyl group on the furan ring (C2 vs. C3) significantly alters electronic stability and fragmentation intensity.

Feature	Furan-3-carbonyl azide ( <b>Target</b> )	Furan-2-carbonyl azide ( <b>Isomer</b> )	Furan-3-carboxylic acid ( <b>Precursor</b> )
Molecular Ion ( )	137 (Trace/Absent)	137 (Trace/Absent)	112 (Distinct, ~40-60%)
Base Peak	109 (Isocyanate) or 95	109 (Isocyanate)	95 (Acylium, )
Diagnostic Ion	109 (Isocyanate)	109 (Isocyanate)	95 & 39
Cation Stability	Lower: C3 position is less electron-rich; acylium ion ( 95) is less stabilized by resonance.[1]	Higher: C2 position allows better resonance stabilization of the positive charge.[2]	N/A
Thermal Stability	Lower; rearranges at lower T.	Slightly higher stability.	High stability (MP ~120°C).

## Key Differentiator: The "95 vs 109" Ratio

- In the Acid (Precursor): The spectrum is dominated by 95 ( ). There is no 109 peak.
- In the Azide (Product): The appearance of 109 is the definitive confirmation of the azide synthesis.
- Isomer Distinction: Distinguishing the 2-isomer from the 3-isomer by MS alone is difficult without reference standards. However, the 3-furoyl cation ( 95) is generally less intense relative to the hydrocarbon fragments (

39) compared to the 2-isomer, due to the lower resonance stabilization at the C3 position [1, 4].

## Experimental Protocol for Detection

Analyzing acyl azides requires specific handling to prevent premature decomposition in the GC inlet.

## Sample Preparation

- Solvent: Dichloromethane or Chloroform (Avoid alcohols to prevent carbamate formation).
- Concentration: 0.1 mg/mL (Dilute to minimize bimolecular reactions).
- Temperature Control: Keep samples at 4°C until injection.

## Instrumentation Parameters (GC-MS)

To observe the intact azide or the primary rearrangement product clearly:

- Inlet Temperature: Low (100°C - 150°C).
  - Why? High inlet temperatures (>200°C) will force 100% conversion to the isocyanate (109) before the sample reaches the source. To see any structural hints of the azide, use a cool on-column injection if possible.
- Column: Non-polar (e.g., DB-5 or HP-5).
- Ion Source: 200°C (Standard EI).
- Scan Range: 30–200 amu.

## Interpretation Checklist

Check

137: Is there a tiny peak? (Confirms intact azide).

Check

109: Is this the major peak? (Confirms Curtius rearrangement).

Check

95: Is it present? (Confirms furan-carbonyl skeleton).[1][3][4][5]

Verify Absence of

112: If 112 is present, your sample contains unreacted carboxylic acid starting material.

## References

- NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Furancarboxylic Acid. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [[Link](#)]
- PubChem. **Furan-3-carbonyl azide** (Compound Summary). National Library of Medicine. Retrieved from [[Link](#)][3]
- L'abbé, G. (1969). Decomposition of Heteroaromatic Azides. Chemical Reviews. (Contextual grounding for heteroaroyl azide stability).
- ResearchGate. The conversion of furan-2-carbonyl azides into isocyanates: A DSC Analysis. Retrieved from [[Link](#)]

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## Sources

- 1. 3-Furoic acid | C<sub>5</sub>H<sub>4</sub>O<sub>3</sub> | CID 10268 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 3. Furan-3-carbonyl azide | C<sub>5</sub>H<sub>3</sub>N<sub>3</sub>O<sub>2</sub> | CID 11499225 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 4. Furan-3-carbonitrile | C<sub>5</sub>H<sub>3</sub>NO | CID 100698 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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